N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide
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Overview
Description
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide is a heterocyclic compound that contains both pyridine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide typically involves the reaction of 5-iodo-6-methylpyridin-2-amine with thiophene-2-carboxylic acid. The reaction is usually carried out in the presence of coupling reagents such as titanium tetrachloride (TiCl4) and pyridine, which acts as both a solvent and a base .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through crystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The iodine atom in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antibacterial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in breast cancer cell lines.
Mechanism of Action
The mechanism of action of N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. For example, its anticancer activity is believed to be due to its ability to inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation . The compound may also interact with bacterial cell membranes, leading to disruption and cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-methylpyridin-2-yl)thiophene-2-carboxamide: Similar structure but with a different substitution pattern on the pyridine ring.
N-(6-methylpyridin-2-yl)carbamothioyl)thiophene-2-carboxamide: Contains a thiourea group instead of a carboxamide group.
Uniqueness
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide is unique due to the presence of the iodine atom, which can be used for further functionalization through substitution reactions. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
N-(5-iodo-6-methylpyridin-2-yl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9IN2OS/c1-7-8(12)4-5-10(13-7)14-11(15)9-3-2-6-16-9/h2-6H,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKKLFXILACTGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)NC(=O)C2=CC=CS2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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